molecular formula C7H12O3 B153550 Tetrahydropyranyl-4-acetic acid CAS No. 85064-61-5

Tetrahydropyranyl-4-acetic acid

Cat. No. B153550
CAS RN: 85064-61-5
M. Wt: 144.17 g/mol
InChI Key: PBXYNWPYMVWJAH-UHFFFAOYSA-N
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Description

Tetrahydropyranyl-4-acetic acid is a chemical compound that is part of the tetrahydropyran family, a class of organic compounds that contain a six-membered oxygen-containing ring. The compound is related to tetrahydropyrans that are often synthesized for their biological activities and potential use in pharmaceuticals. For instance, the synthesis of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of the anti-inflammatory agent etodolac, demonstrates the medicinal relevance of such structures .

Synthesis Analysis

The synthesis of tetrahydropyranyl-4-acetic acid derivatives can be achieved through various methods. Cyclisation of homoallylic acetals under acidic conditions can lead to the formation of 2,4,5-trisubstituted tetrahydropyrans, which are closely related to the target compound . Additionally, acid-promoted Prins cyclizations of enol ethers have been used to form tetrahydropyrans with good yields and stereoselectivities . A diastereoselective route has also been developed for the synthesis of 2,6-syn-disubstituted tetrahydropyrans, which could be adapted for the synthesis of tetrahydropyranyl-4-acetic acid . Furthermore, palladium(II)-catalyzed hydroxycarbonylation of hexenols has been employed for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of tetrahydropyranyl-4-acetic acid would include a tetrahydropyran ring with an acetic acid moiety at the fourth position. The stereochemistry of the tetrahydropyran ring is crucial, as it can significantly affect the compound's biological activity. For example, the synthesis of cis-2,6-disubstituted tetrahydropyran acetic acid derivatives has been reported, highlighting the importance of stereocontrol in such syntheses .

Chemical Reactions Analysis

Tetrahydropyranyl-4-acetic acid and its derivatives can undergo various chemical reactions. For instance, tetrahydropyranylation of alcohols and phenols has been described using a catalytic system of copper methanesulfonate and acetic acid . Acylation reactions are also possible, as demonstrated by the acylation of amines and pyrazole with acetyl chloride derivatives of tetrahydropyranyl-4-acetic acid .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tetrahydropyranyl-4-acetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of tetrahydropyrans and acetic acid derivatives. These might include solubility in organic solvents, reactivity with nucleophiles and electrophiles, and the potential for hydrogen bonding due to the presence of the acetic acid moiety. The physical properties such as melting point, boiling point, and specific rotation would depend on the precise stereochemistry of the compound.

Scientific Research Applications

Catalytic Systems for Tetrahydropyranylation

  • Copper Methanesulfonate-Acetic Acid System : Wang et al. (2007) described a synergistic catalytic effect between copper methanesulfonate and acetic acid in tetrahydropyranylation of alcohols and phenols at room temperature under solvent-free conditions. This system achieved good yields of tetrahydropyranyl ethers from various alcohols and phenols (Wang, Song, Gong, & Jiang, 2007).

  • Copper Nitrate/Acetic Acid System : A similar study by Wang et al. (2009) found copper nitrate and acetic acid to be a highly efficient catalytic system for tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This system was noted for its superior efficiency compared to other catalytic systems (Wang, Song, Gong, & Jiang, 2009).

Tetrahydropyranyl Ethers Conversion

  • Conversion to Acetates and Formates : Rafiee et al. (2005) demonstrated that tetrahydropyranyl ethers derived from primary alcohols could be efficiently converted into corresponding acetates and formates using a catalytic amount of potassium dodecatungstocobaltate. This method also applied to secondary alcohols and phenols (Rafiee, Tangestaninejad, Habibi, Mohammadpoor-Baltork, & Mirkhani, 2005).

Synthesis Applications

  • Stereocontrolled Synthesis of Tetrahydropyrans : Al-Mutairi et al. (2001) reported the cyclisation of homoallylic acetals under acidic conditions leading to the formation of 2,4,5-trisubstituted tetrahydropyrans with excellent stereocontrol. This method could be adapted for the preparation of tetrahydropyrans with various substituents (Al-Mutairi, Crosby, Darzi, Harding, Hughes, King, Simpson, Smith, & Willis, 2001).

  • Chemoenzymatic Synthesis of 2′-Deoxynucleosides : Rodríguez-Pérez et al. (2010) developed a synthetic strategy for preparing tetrahydropyranyl ethers of 2'-deoxynucleosides, useful for nucleic acid chemistry. They demonstrated an enzymatic benzoylation approach for regioselective protection of the 5'-hydroxy group of nucleosides (Rodríguez-Pérez, Fernández, Martínez-Montero, González-García, Sanghvi, Gotor, & Ferrero, 2010).

Safety And Hazards

Tetrahydropyranyl-4-acetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXYNWPYMVWJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378565
Record name Tetrahydropyranyl-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyranyl-4-acetic acid

CAS RN

85064-61-5
Record name Tetrahydropyranyl-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)acetic acid
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Synthesis routes and methods

Procedure details

20 ml of methanol, 10 ml of water and 1 g of sodium hydroxide were added to 0.9 g of ethyl 4-tetrahydropyranylacetate and agitated at 80° C. for 1 hour. The solvent was removed by distillation, to which water was added. After washing with ethyl acetate, a hydrochloric acid aqueous solution was added to the resultant aqueous phase to an extent of pH of 3, followed by extraction with chloroform under salting-out conditions and drying with anhydrous magnesium sulfate. This was removed by filtration and the solvent was distilled off, thereby obtaining 0.87 g of a crude intended compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB Turner, RB Woodward - The Alkaloids: Chemistry and Physiology, 1953 - Elsevier
Publisher Summary This chapter discusses the chemistry of the cinchona alkaloids. The cinchona alkaloids are found in the bark of Cinchona and Remijia species, which are …
Number of citations: 71 www.sciencedirect.com

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